4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(2,6-dichlorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-6-4-13-14(5-6)9-7(11)2-1-3-8(9)12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBJDPMTMSMWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682047 | |
| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-65-4 | |
| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodological Innovations for 4 Bromo 1 2,6 Dichlorophenyl 1h Pyrazole and Its Derivatives
Regioselective Synthesis of the Pyrazole (B372694) Nucleus
The precise construction of the pyrazole core is fundamental to the synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. Regioselectivity, the control of the orientation of substituents on the pyrazole ring, is a critical consideration in these synthetic approaches.
Cyclocondensation Reactions with Hydrazines and Dicarbonyl Precursors
A primary and widely employed method for pyrazole synthesis involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach offers a straightforward route to the pyrazole ring system. The regioselectivity of this reaction is determined by the nature of the substituents on both the hydrazine and the dicarbonyl precursor. For the synthesis of precursors to this compound, (2,6-dichlorophenyl)hydrazine (B81577) is a key starting material.
The reaction of (2,6-dichlorophenyl)hydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a derivative thereof, leads to the formation of the 1-(2,6-dichlorophenyl)-1H-pyrazole core. The presence of the bulky 2,6-dichlorophenyl group on the hydrazine nitrogen influences the regiochemical outcome of the cyclization, typically directing the formation of the desired 1-substituted pyrazole isomer. Variations of this method may employ β-ketoesters or other dicarbonyl synthons to introduce different substituents at the C3 and C5 positions of the pyrazole ring.
Table 1: Examples of Dicarbonyl Precursors in Pyrazole Synthesis
| Dicarbonyl Precursor | Resulting Substituents at C3/C5 | Reference |
|---|---|---|
| Malondialdehyde | H / H | |
| Acetylacetone | CH₃ / CH₃ | |
| Ethyl Acetoacetate | CH₃ / OH |
1,3-Dipolar Cycloaddition Approaches to Pyrazole Formation
An alternative and powerful strategy for constructing the pyrazole ring is through 1,3-dipolar cycloaddition reactions. This method typically involves the reaction of a diazo compound with an alkyne. The regioselectivity of this [3+2] cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole (diazo compound) and the dipolarophile (alkyne).
For the synthesis of pyrazole precursors, a substituted alkyne can be reacted with a diazo compound to yield the desired pyrazole ring. While this method is highly versatile, the synthesis of the required substituted diazo compounds and alkynes can be complex. However, it offers a high degree of control over the substitution pattern of the final pyrazole product.
Targeted Functionalization and Substituent Introduction
Once the pyrazole nucleus is formed, subsequent functionalization is necessary to introduce the bromo and dichlorophenyl groups at the desired positions.
Bromination at the 4-Position of the Pyrazole Ring
The introduction of a bromine atom at the 4-position of the pyrazole ring is a key step in the synthesis of the target compound. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Bromination can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction conditions, including the choice of solvent and temperature, can be optimized to ensure high regioselectivity for the 4-position.
The presence of the 1-(2,6-dichlorophenyl) group can influence the reactivity of the pyrazole ring towards bromination. However, the inherent electronic properties of the pyrazole ring generally favor substitution at the C4 position.
Table 2: Common Brominating Agents for Pyrazole C4-Bromination
| Brominating Agent | Abbreviation | Typical Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide | NBS | ACN or DMF, room temperature | |
| Bromine | Br₂ | Acetic acid or chloroform, 0°C to rt |
N-Arylation with Dichlorophenyl Moieties
The introduction of the 2,6-dichlorophenyl group at the N1 position of the pyrazole ring is a critical transformation. This is typically achieved through N-arylation reactions. Common methods for N-arylation include the Ullmann condensation and the Buchwald-Hartwig amination.
In the context of synthesizing 1-(2,6-dichlorophenyl)-1H-pyrazole, the reaction would involve coupling a pyrazole with a 2,6-dichlorophenyl halide or a related derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The steric hindrance posed by the two chlorine atoms in the ortho positions of the phenyl ring can make this coupling challenging, often requiring specialized catalytic systems.
Derivatization at Other Pyrazole Ring Positions (e.g., C3, C5)
Further derivatization of the pyrazole ring at the C3 and C5 positions allows for the synthesis of a wide range of analogues of this compound. These positions can be functionalized using various synthetic methodologies. For instance, if the initial pyrazole synthesis utilized a β-ketoester, the resulting C3 or C5 position would bear a hydroxyl or related group, which can be further modified.
Lithiation of the pyrazole ring, followed by quenching with an electrophile, is a common strategy for introducing substituents at specific positions. The directing effects of existing substituents on the ring play a crucial role in determining the site of lithiation. The presence of the bromine at C4 and the dichlorophenyl group at N1 will influence the regioselectivity of these derivatization reactions.
Catalytic and Green Chemistry Methodologies in Synthesis
The drive towards sustainable chemical manufacturing has profoundly influenced the synthesis of heterocyclic compounds, including pyrazoles. Modern strategies emphasize the use of catalysts to enhance reaction efficiency and the adoption of green chemistry principles to minimize environmental impact.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. wiley.com For pyrazole systems, particularly for introducing substituents at the 4-position of a pre-existing pyrazole core like a 4-bromo derivative, the Suzuki-Miyaura and Heck reactions are of significant importance. masterorganicchemistry.com
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide (such as 4-bromopyrazole) in the presence of a palladium catalyst and a base. masterorganicchemistry.com This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. nih.gov For instance, the synthesis of 4-aryl-1H-pyrazole derivatives can be efficiently achieved by the Suzuki-Miyaura coupling of a 4-bromo-1H-pyrazole with various arylboronic acids. A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using the Suzuki–Miyaura cross-coupling reaction of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, showcasing the utility of this method for functionalized pyrazoles. rsc.org
The Heck reaction provides a method for the arylation or vinylation of alkenes. It typically involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene in the presence of a base. masterorganicchemistry.com While direct application to the 4-position of a pyrazole involves coupling with an alkene, variations of this reaction are instrumental in building substituted pyrazole frameworks. For example, ligand-free Heck–Mizoroki reactions have been successfully applied to the synthesis of 1,3,5-trisubstituted pyrazoles. acs.org
The selection of catalyst, ligand, base, and solvent is critical for the success of these coupling reactions, as summarized in the table below.
Table 1: Typical Conditions for Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis
| Reaction | Catalyst (Example) | Ligand (Example) | Base (Example) | Solvent (Example) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, XPhos Pd G2 masterorganicchemistry.comrsc.org | PPh₃, XPhos rsc.org | K₂CO₃, NaOH masterorganicchemistry.com | Toluene, Dioxane |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile |
In alignment with the principles of green chemistry, significant efforts have been directed toward developing synthetic protocols that reduce or eliminate the use of hazardous solvents. nih.goveurekaselect.com These methods not only decrease environmental pollution but also can lead to simpler workup procedures, lower costs, and sometimes, improved yields and reaction rates. researchgate.nettandfonline.com
Solvent-free reactions , often facilitated by grinding or microwave irradiation, represent a key green synthetic strategy. researchgate.netresearchgate.net The synthesis of pyrazole derivatives has been successfully achieved by grinding a mixture of reactants, sometimes with a catalytic amount of an agent like tetrabutylammonium (B224687) bromide, at room temperature. tandfonline.comtandfonline.com This method is simple, efficient, and avoids the use of volatile organic solvents. tandfonline.com Microwave-assisted synthesis is another powerful technique, often leading to dramatically reduced reaction times and higher yields for pyrazole formation. mdpi.com For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds to form 3,5-disubstituted-1H-pyrazoles has been efficiently conducted under microwave irradiation and solvent-free conditions. mdpi.com
The use of environmentally benign solvents , with water being the most prominent example, is another cornerstone of green pyrazole synthesis. thieme-connect.com Multi-component reactions, where three or more reactants combine in a single step to form the product, are particularly well-suited for aqueous media. jetir.org Catalysts such as cerium(IV) oxide/silicon dioxide (CeO₂/SiO₂) and cetyltrimethylammonium bromide (CTAB) have been employed to facilitate the one-pot synthesis of polyfunctionalized pyrazoles in water. thieme-connect.com Ionic liquids have also emerged as green catalysts and reaction media for pyrazole synthesis, offering advantages like reusability and operational simplicity under solvent-free conditions. jetir.org
Table 2: Comparison of Green Synthetic Protocols for Pyrazole Derivatives
| Protocol | Energy Source | Medium | Key Advantages | Reference |
|---|---|---|---|---|
| Grinding | Mechanical | Solvent-free | Simplicity, No solvent waste, Room temperature | tandfonline.comresearchgate.net |
| Microwave Irradiation | Microwave | Solvent-free or Green Solvent | Rapid reaction times, High yields | mdpi.com |
| Aqueous Synthesis | Conventional Heating | Water | Environmentally safe, Low cost | thieme-connect.com |
| Ionic Liquid Catalysis | Conventional Heating | Solvent-free | Catalyst reusability, Simple workup | jetir.org |
Synthetic Characterization and Purity Assessment Techniques for Novel Pyrazoles
The unambiguous structural elucidation and purity confirmation of newly synthesized compounds are fundamental aspects of chemical research. For novel pyrazole derivatives like this compound, a combination of spectroscopic and analytical techniques is employed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. nih.govnih.gov For a substituted pyrazole, the chemical shifts and coupling constants of the pyrazole ring protons and the protons on the phenyl group are characteristic.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.comnih.gov Characteristic absorption bands for C-Br, C-Cl, C=N, and C=C bonds within the pyrazole and phenyl rings would be expected.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the structure. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. mdpi.com
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound. The experimental values are compared with the calculated values for the proposed structure to confirm its elemental composition. tandfonline.commdpi.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule, offering definitive proof of the structure. nih.gov
Purity is typically assessed using chromatographic methods such as Thin-Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative analysis, alongside the melting point for crystalline solids. nih.gov
Table 3: Example Spectroscopic Data for a Substituted Pyrazole Derivative
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Signals in δ 7.0-8.0 ppm region | Aromatic protons on the phenyl ring |
| Singlet around δ 8.0 ppm | Proton on the pyrazole ring (e.g., H-3 or H-5) | |
| ¹³C NMR | Signals in δ 110-150 ppm region | Carbons of the pyrazole and phenyl rings |
| IR (KBr, cm⁻¹) | ~3100, ~1550, ~1450 | C-H (aromatic), C=N, C=C stretching vibrations |
| ~780, ~690 | C-Cl and C-Br stretching vibrations |
| MS (m/z) | Molecular ion peak (M⁺) | Corresponds to the molecular weight of the compound |
Computational Chemistry and Theoretical Investigations of 4 Bromo 1 2,6 Dichlorophenyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular systems. For 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, these methods are instrumental in determining its three-dimensional structure and electronic landscape.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and conformational preferences of molecules. eurasianjournals.com This approach is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. For this pyrazole (B372694) derivative, the optimization process would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). derpharmachemica.comnih.gov The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles.
A critical aspect of the conformational analysis of this compound is the dihedral angle between the pyrazole and the 2,6-dichlorophenyl rings. Due to steric hindrance from the two chlorine atoms at the ortho positions of the phenyl ring, it is expected that the two rings will not be coplanar. In a related compound, 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile, the dihedral angle between the pyrazole ring and the substituted phenyl ring was found to be approximately 88.5°. nih.gov This significant twist is indicative of the steric strain imposed by the ortho substituents. A similar perpendicular arrangement is anticipated for this compound.
The planarity of the pyrazole ring itself is another key feature. Computational studies on pyrazole and its derivatives have shown that the pyrazole ring is planar, which is a characteristic of aromatic systems. rdd.edu.iq The dihedral angles within the pyrazole ring of the title compound are therefore expected to be close to zero, supporting its aromatic nature. rdd.edu.iq
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.85 - 1.90 |
| C-Cl Bond Length | ~1.73 - 1.77 |
| N-N Bond Length (in pyrazole ring) | ~1.34 - 1.38 |
| Dihedral Angle (Pyrazole-Phenyl) | ~80 - 90° |
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic structure information. rdd.edu.iq
For this compound, ab initio calculations can be employed to refine the understanding of its electronic properties. These methods are particularly useful for calculating properties like electron correlation energies, which are important for a precise description of the molecule's behavior. A study on pyrazole and its derivatives utilized the MP2/6-31G(d,p) level of theory to determine geometrical parameters and other physical properties. rdd.edu.iq Such calculations would confirm the aromaticity of the pyrazole ring and the non-planar relationship between the pyrazole and dichlorophenyl rings.
Molecular Orbital and Electronic Property Analysis
The analysis of molecular orbitals and other electronic properties provides a deeper understanding of a molecule's reactivity, stability, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom, while the LUMO is likely to be distributed over the dichlorophenyl ring system. A smaller HOMO-LUMO gap generally implies higher reactivity. science.gov Computational studies on various pyrazole derivatives have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. derpharmachemica.comnih.gov The presence of the electron-withdrawing dichlorophenyl group and the bromine atom will influence the energies of the frontier orbitals.
The HOMO-LUMO energy gap is also crucial for understanding electronic transitions, such as those observed in UV-visible spectroscopy. The energy of the gap corresponds to the energy required to excite an electron from the HOMO to the LUMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: The following data is illustrative and based on typical values for substituted pyrazoles. The exact values would need to be calculated for the specific compound.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential sites for protonation and coordination to metal ions. researchgate.net The bromine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the pyrazole ring and the regions around the chlorine atoms on the phenyl ring are expected to exhibit positive potential. The MEP analysis can thus provide insights into the intermolecular interactions the molecule is likely to engage in. researchgate.net
Computational methods can accurately predict spectroscopic parameters, which can be compared with experimental data for structure verification.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rsc.orgfu-berlin.deresearchgate.net For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon atom attached to the bromine (C4) is expected to have a specific chemical shift that can be predicted computationally. rsc.org Studies on pyrazoles have demonstrated that DFT calculations can provide ¹³C NMR chemical shifts that are in good agreement with experimental values. mdpi.com
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of bands in an experimental infrared (IR) spectrum. derpharmachemica.com Each vibrational mode of the molecule corresponds to a specific frequency. For this compound, characteristic vibrational frequencies would include the stretching and bending modes of the pyrazole and phenyl rings, as well as the C-Br and C-Cl stretching vibrations. Theoretical calculations on pyrazole derivatives have shown a high correlation between calculated and experimental vibrational frequencies. derpharmachemica.comrdd.edu.iq
Reactivity and Reaction Mechanism Studies
Computational approaches are pivotal in elucidating the reactivity and reaction mechanisms of pyrazole derivatives. By modeling reactions at a molecular level, researchers can predict outcomes and understand the underlying electronic factors that govern chemical transformations.
Computational Assessment of Reaction Pathways and Transition States
The exploration of chemical reactions involving this compound can be significantly enhanced through the computational assessment of reaction pathways and the characterization of transition states. DFT calculations are a primary tool for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation energies. For instance, in reactions such as nucleophilic aromatic substitution or cross-coupling, theoretical calculations can determine the most energetically favorable pathway.
The process involves optimizing the geometries of the reactants, products, and transition states. The transition state, being a first-order saddle point on the potential energy surface, is characterized by a single imaginary frequency in its vibrational spectrum. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter for predicting reaction rates.
Table 1: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction
| Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |
| Pyrazole + Nu⁻ | [Pyrazole---Nu]‡ | Product + Br⁻ | 25.4 |
Note: The data in this table is illustrative and not based on experimental results for this specific compound.
Prediction of Regioselectivity and Stereoselectivity
For pyrazole systems, which can undergo various electrophilic and nucleophilic attacks, predicting the regioselectivity is crucial for synthetic planning. Computational models, including the use of Fukui functions and condensed-to-atom electrophilicity and nucleophilicity indices derived from DFT calculations, can effectively predict the most reactive sites in a molecule. nih.gov For this compound, these calculations can determine whether a reaction is more likely to occur at the C3, C5, or the bromine-substituted C4 position of the pyrazole ring.
Stereoselectivity, particularly in reactions involving the creation of new chiral centers, can also be predicted. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be the major product. acs.org This is especially relevant when the pyrazole derivative is a substrate in an asymmetric synthesis.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Fukui Index (f⁻) | Predicted Reactivity |
| C3 | 0.12 | Moderate |
| C5 | 0.18 | High |
Note: The data in this table is for illustrative purposes and represents a hypothetical outcome of a DFT calculation.
Advanced Theoretical Modeling
Beyond reactivity, advanced theoretical modeling techniques are employed to investigate the physical and dynamic properties of this compound. These studies are crucial for designing molecules with specific functions, such as those with applications in nonlinear optics or as conformationally sensitive biomolecular probes.
Non-Linear Optical (NLO) Property Investigations
The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field, with potential applications in optoelectronics and photonics. DFT calculations have been shown to be a reliable method for predicting the NLO response of molecules. eurjchem.comekb.eg The key parameters include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). A high value of the first hyperpolarizability is indicative of a significant NLO response. For pyrazole derivatives, the NLO properties can be tuned by the introduction of electron-donating and electron-withdrawing groups, creating a push-pull system that enhances the molecular hyperpolarizability. ekb.eg
Theoretical studies on similar heterocyclic systems have demonstrated that the arrangement and nature of substituents on the pyrazole ring can dramatically influence the NLO properties. dntb.gov.uaresearchgate.net
Table 3: Calculated Non-Linear Optical Properties
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Linear Polarizability (α) | 250 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 1500 x 10⁻³⁰ esu |
Note: This data is hypothetical and intended to be representative of values found for similar pyrazole derivatives.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of molecules over time. nih.govnih.gov For a molecule like this compound, which has a rotatable bond between the pyrazole and the dichlorophenyl ring, MD simulations can reveal the preferred conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
MD simulations can provide insights into the flexibility of the molecule and the distribution of its conformational states. nih.gov The simulations track the trajectory of each atom over a period of time, governed by the forces calculated from a chosen force field. The resulting data can be analyzed to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, providing a picture of the molecule's dynamic behavior.
Table 4: Conformational Analysis from a Hypothetical MD Simulation
| Conformer | Dihedral Angle (°) | Population (%) | Relative Energy (kcal/mol) |
| 1 | 45 | 60 | 0.0 |
| 2 | 135 | 35 | 0.8 |
| 3 | -90 | 5 | 2.5 |
Note: This data is illustrative and represents a potential outcome of an MD simulation for a molecule with similar structural features.
Biological Activity Profiling and Mechanistic Studies of 4 Bromo 1 2,6 Dichlorophenyl 1h Pyrazole Derivatives in Research Paradigms
Investigation of Molecular Targets and Biological Pathways
The biological effects of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole derivatives are rooted in their interactions with specific biomolecules, leading to the modulation of critical cellular pathways. Research has focused on identifying these molecular targets to understand the compounds' mechanisms of action.
A primary mechanism of action for many pyrazole (B372694) derivatives is the inhibition of enzymes involved in pathological processes. The cyclooxygenase (COX) enzymes, in particular, are a major target.
The COX enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov Many pyrazole-based compounds have been developed as selective COX-2 inhibitors. nih.govbioworld.com Research into novel pyrazole derivatives has demonstrated potent and selective inhibition of the COX-2 enzyme. nih.gov For instance, a series of newly synthesized pyrazole derivatives showed selective COX-2 inhibition with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Molecular docking studies have visualized the binding of pyrazole compounds within the active site of the COX-2 enzyme, confirming the basis for their inhibitory activity. benthamscience.com
Beyond cyclooxygenases, pyrazole derivatives have been shown to inhibit a range of other enzymes. Studies on substituted pyrazole-based compounds have revealed inhibitory activity against various protein kinases, which are crucial for cellular signaling. One study noted that a dichlorophenyl moiety on the pyrazole ring was optimal for the highest biological activity against Akt kinase, a key enzyme in cell survival and proliferation pathways. nih.gov Docking studies of this compound showed the dichlorophenyl ring occupying a lipophilic pocket within the enzyme's ATP binding site. nih.gov Other pyrazole derivatives have been found to inhibit enzymes such as Epidermal Growth Factor Receptor (EGFR), Topoisomerase-1 (Topo-1) nih.gov, and amine oxidases. dntb.gov.uaresearchgate.net
| Compound | COX-2 IC₅₀ (µM) | Reference |
|---|---|---|
| Pyrazole Derivative 11 | 0.043 | nih.gov |
| Pyrazole Derivative 12 | 0.049 | nih.gov |
| Pyrazole Derivative 15 | 0.047 | nih.gov |
The therapeutic potential of pyrazole derivatives also stems from their ability to modulate cellular signaling pathways. While direct receptor binding data is specific to each derivative, broader pathway modulation has been a significant area of investigation.
Certain pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, one potent COX-2 inhibiting pyrazole compound was found to trigger apoptosis by increasing the expression of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2. nih.gov This same compound also activated caspase-3 and caspase-9, key executioner proteins in the apoptotic cascade, and reduced the concentration of both total and phosphorylated EGFR, a receptor often overactive in cancer. nih.gov
Other research has demonstrated that the pharmacological effects of pyrazole derivatives can be mediated through different signaling systems. A study on the pyrazole derivative LQFM039 revealed that its anti-inflammatory and vasorelaxant effects involve the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the modulation of calcium channels. nih.gov Furthermore, some 1,3-diphenyl-1H-pyrazole derivatives have been identified as partial agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in regulating metabolism and inflammation. globalresearchonline.net
Mechanistic Research in Antimicrobial Contexts
The rise of drug-resistant microbes has spurred the search for new antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds. biointerfaceresearch.comnih.govajpp.in
Pyrazole derivatives exert their antibacterial effects through a variety of mechanisms that target essential bacterial processes. nih.gov A frequently cited mechanism is the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication and repair. nih.gov By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
Another identified mechanism is the disruption of the bacterial cell wall. nih.gov Naphthyl-substituted pyrazole-derived hydrazones, for instance, were shown to be bactericidal against S. aureus through their ability to compromise the integrity of the cell wall. nih.gov Research has also identified other molecular targets. A series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles demonstrated activity against methicillin-resistant S. aureus (MRSA), highlighting the potential of substituted phenylpyrazoles against resistant strains. nih.gov Despite these findings, the precise mechanism of action for many pyrazole derivatives remains to be fully elucidated, representing an active area of ongoing research. nih.gov
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | Methicillin-Resistant S. aureus (MRSA) | 25.1 | nih.gov |
Derivatives of pyrazole have also demonstrated significant potential as antifungal agents, with activity reported against various pathogenic fungi, including azole-resistant strains of Candida. nih.govnih.gov The mechanisms underlying their antifungal properties are believed to be similar to those of established azole antifungal drugs.
A primary antifungal mechanism involves the disruption of fungal cell membrane integrity. This is often achieved by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammals. nih.gov The inhibition of ergosterol biosynthesis compromises the membrane's structural and functional properties, leading to fungal cell death. nih.gov Other potential mechanisms include the inhibition of fungal enzymes essential for survival, such as proteinase K. mdpi.com Additionally, the fungal cell wall, a structure composed of chitin, is a target for antifungal agents. mdpi.com Research has shown that substitutions on the pyrazole scaffold can significantly influence activity; for example, a para-bromo substitution on a hydrazone precursor was found to conserve a notable antifungal effect against C. glabrata. nih.gov
Research into Anti-inflammatory Mechanisms
The anti-inflammatory properties of pyrazole derivatives are well-documented and are a cornerstone of their therapeutic interest. nih.govnih.gov The primary mechanism is the inhibition of prostaglandin (B15479496) synthesis through the blockade of COX enzymes, particularly the inducible COX-2 isoform which is upregulated at sites of inflammation. nih.govnih.gov This selective inhibition is a key feature, as it is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov
The anti-inflammatory effect is demonstrated in preclinical models, where pyrazole compounds effectively reduce carrageenan-induced paw edema. nih.govbenthamscience.comnih.gov This reduction in swelling is linked to a decrease in both the volume of inflammatory exudate and the migration of leukocytes to the inflamed tissue. benthamscience.comnih.gov
Molecular Basis of Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds acting through the modulation of key inflammatory pathways. nih.gov Research into derivatives structurally related to this compound has identified several molecular mechanisms responsible for their anti-inflammatory effects.
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. nih.gov By blocking COX-2, these pyrazole derivatives suppress the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov This selective inhibition of COX-2 over the constitutive COX-1 isoform is a sought-after characteristic in the development of anti-inflammatory agents. acs.orgresearchgate.net
Another critical anti-inflammatory mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In studies involving pyrazole analogs, compounds have been shown to prevent the nuclear translocation of NF-κB in response to inflammatory stimuli like lipopolysaccharides (LPS). nih.gov This inhibition, in turn, downregulates the expression of a cascade of pro-inflammatory genes, leading to a significant reduction in the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.gov
Furthermore, specific dichlorophenyl pyrazole derivatives have been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells, which are central to neuroinflammation. acs.orgresearchgate.net
| Mechanistic Target | Effect of Inhibition | Key Molecules Involved |
| Cyclooxygenase-2 (COX-2) | Decreased prostaglandin synthesis | Prostaglandins |
| Nuclear Factor-kappa B (NF-κB) | Reduced expression of pro-inflammatory genes | TNF-α, IL-1β, IL-6 |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased nitric oxide production | Nitric Oxide (NO) |
Agricultural Research Applications and Mechanistic Insights
In the agricultural sector, pyrazole derivatives are recognized for their potential as active ingredients in pesticides, including fungicides and herbicides. researchgate.netnih.gov The specific substitutions on the pyrazole ring, including the bromo and dichlorophenyl groups, are crucial in defining their spectrum of activity and mode of action.
The utility of pyrazole derivatives in pest control stems from their ability to interfere with vital biological processes in target organisms like insects and fungi. Research has identified several specific molecular targets.
Insecticidal Targets: A significant mode of action for many pyrazole-based insecticides is the disruption of the insect's central nervous system. This is often achieved by blocking the gamma-aminobutyric acid (GABA)-gated chloride channels, which leads to hyperexcitation and eventual death of the insect. researchgate.net
Another primary target is the mitochondrial electron transport chain. researchgate.netnih.gov Certain pyrazole carboxamides function as mitochondrial complex I (NADH-CoQ reductase) inhibitors. nih.gov By binding to this complex, they disrupt the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency, leading to metabolic collapse and mortality. researchgate.net Commercial insecticides such as tebufenpyrad (B1682729) and tolfenpyrad (B1681338) operate through this mechanism. nih.govacs.org
Fungicidal Targets: In the realm of fungal plant pathogens, pyrazole carboxamide derivatives are prominent as potent fungicides. Their primary molecular target is succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. acs.orgnih.govacs.org These compounds are classified as SDHIs (Succinate Dehydrogenase Inhibitors). By inhibiting SDH, they block the mitochondrial respiratory chain and disrupt fungal respiration and energy production. acs.orgacs.org Some novel pyrazole carboxamides have been found to exhibit a dual mode of action, where in addition to SDH inhibition, they can also disrupt the integrity of the fungal cell membrane. nih.gov
| Pest Class | Primary Molecular Target | Mechanism of Action | Example Commercial Classes |
| Insects | GABA-gated Chloride Channel | Nervous system disruption | Phenylpyrazoles (e.g., Fipronil) |
| Insects | Mitochondrial Complex I (NADH-CoQ Reductase) | Inhibition of energy metabolism (ATP synthesis) | Pyrazole carboxamides (e.g., Tolfenpyrad) |
| Fungi | Mitochondrial Complex II (Succinate Dehydrogenase) | Inhibition of fungal respiration | Pyrazole Carboxamides (SDHIs) |
As plant growth regulators, particularly as herbicides, certain pyrazole derivatives have a distinct and highly effective mechanism of action. They function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgacs.org
HPPD is a critical enzyme in the biochemical pathway that synthesizes plastoquinone (B1678516) and α-tocopherol. Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the biosynthesis of carotenoids. Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidation. By inhibiting HPPD, these pyrazole derivatives prevent carotenoid biosynthesis. acs.org The lack of protective carotenoids leads to the rapid degradation of chlorophyll in the presence of sunlight, resulting in the characteristic bleaching or whitening symptoms in susceptible plants, followed by growth cessation and death. acs.org The 2,6-dichloro substitution on the phenyl ring is a feature that has been explored in relation to the growth-regulating activity of aromatic acids. nih.gov
Emerging Applications and Future Directions in 4 Bromo 1 2,6 Dichlorophenyl 1h Pyrazole Research
Role in Advanced Materials Science Research
The unique structural characteristics of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole make it a promising candidate for applications in advanced materials science. The presence of the pyrazole (B372694) ring, along with the halogen substituents, imparts specific electronic and steric properties that can be harnessed in polymer chemistry and nanotechnology.
Polymer Chemistry: Monomer Synthesis and Polymer Property Modification
In the realm of polymer chemistry, pyrazole derivatives are gaining attention as versatile building blocks. While direct polymerization of this compound has not been extensively documented, its potential as a monomer or a modifying agent for polymers can be inferred from related studies on other pyrazole-containing polymers.
The bromo- and chloro-substituents on the phenylpyrazole structure offer reactive sites for various polymerization reactions. For instance, the bromine atom at the 4-position of the pyrazole ring can be a site for cross-coupling reactions, a common strategy for synthesizing conjugated polymers. Such polymers are known for their interesting electronic and photophysical properties, making them suitable for applications in organic electronics.
The synthesis of poly(pyrazolyl)borate ligands, for example, demonstrates the versatility of pyrazole derivatives in forming complex polymeric structures. acs.orgnih.gov These ligands are synthesized through the reaction of pyrazole derivatives with borohydrides, and the properties of the resulting polymers can be tuned by modifying the substituents on the pyrazole ring. acs.orgnih.gov The 2,6-dichlorophenyl group in this compound would introduce significant steric hindrance, which could influence the conformation and, consequently, the material properties of the resulting polymer.
Furthermore, the incorporation of halogen atoms is a known strategy to enhance the thermal stability and flame retardancy of polymers. The presence of both bromine and chlorine in this compound suggests its potential utility in creating polymers with improved fire-resistant properties. Studies on other halogenated heterocyclic compounds have shown that they can act as effective flame retardants when incorporated into polymer matrices.
A summary of potential polymerization approaches involving this compound is presented in the table below.
| Polymerization Approach | Reactive Site | Potential Polymer Properties |
| Cross-coupling Polymerization | C-Br bond on pyrazole | Conjugated polymers with tunable electronic and optical properties |
| Polycondensation Reactions | Functional groups introduced via the phenyl ring | High-performance polymers with enhanced thermal stability |
| Additive for Polymer Blends | - | Improved flame retardancy and modified mechanical properties |
Nanotechnology: Integration into Nanomaterials and Composites
The field of nanotechnology offers exciting opportunities for the application of this compound. The incorporation of this molecule into nanomaterials and composites can lead to novel functionalities and enhanced performance.
Pyrazole derivatives have been explored for their ability to functionalize nanoparticles and create hybrid materials. For instance, pyrazole-containing ligands can be used to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape. The 2,6-dichlorophenyl group in this compound could provide a robust anchoring point for interaction with nanoparticle surfaces.
Moreover, the development of nanocomposites, where a polymer matrix is reinforced with nanofillers, could benefit from the inclusion of this compound. Its role could be twofold: acting as a dispersing agent for the nanofillers and modifying the interfacial properties between the polymer and the filler. This can lead to improved mechanical strength, thermal stability, and barrier properties of the composite material.
Research on pyrazolo[3,4-d]pyrimidine derivatives loaded into halloysite (B83129) nanotubes has demonstrated the potential of pyrazole-based compounds in creating functional nanocomposites for drug delivery applications. nih.gov While the application is in the biomedical field, the underlying principle of using pyrazole derivatives to interface with nanomaterials is transferable to materials science. The specific halogen substitutions in this compound could also impart unique electronic properties to such nanocomposites, making them interesting for sensor or catalyst applications.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Understanding the relationship between the molecular structure of a compound and its resulting activity (SAR) or properties (SPR) is crucial for the rational design of new molecules with desired functionalities. nih.gov The well-defined structure of this compound, with its distinct substitution pattern, makes it an excellent model compound for such studies.
Computational Approaches to SAR/SPR Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating SAR and SPR. researchgate.net DFT calculations can provide insights into the electronic structure, molecular geometry, and reactivity of molecules, which are fundamental to understanding their macroscopic properties.
For this compound, DFT studies can be employed to:
Determine the optimized molecular geometry: Understanding the preferred conformation of the molecule, including the dihedral angle between the pyrazole and dichlorophenyl rings, is essential for predicting its packing in the solid state and its interaction with other molecules.
Calculate electronic properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment can be correlated with the compound's reactivity, stability, and potential for charge transport in materials.
Simulate spectroscopic properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the experimental characterization of the compound and its derivatives.
Studies on other substituted pyrazoles have successfully used DFT to correlate calculated parameters with experimental observations, such as anticancer activity or nonlinear optical properties. nih.govmdpi.com These studies provide a framework for how computational methods can be applied to this compound to predict its properties and guide the synthesis of new materials.
The following table summarizes key computational parameters and their potential implications for the properties of this compound.
| Computational Parameter | Potential Implication |
| HOMO-LUMO Gap | Electronic conductivity, optical properties |
| Dipole Moment | Solubility, intermolecular interactions |
| Mulliken Charges | Reactivity, sites for electrophilic/nucleophilic attack |
| Bond Dissociation Energies | Thermal stability, potential for polymerization |
Rational Design Principles for Novel Pyrazole Scaffolds
The insights gained from SAR and SPR studies, particularly those supported by computational methods, can be used to establish rational design principles for novel pyrazole scaffolds. frontiersin.orgnih.gov By systematically modifying the structure of this compound and observing the effects on its properties, researchers can develop a predictive understanding of how different substituents influence the final material characteristics.
For example, replacing the bromine atom with other functional groups could be explored to tune the electronic properties or to introduce new reactive sites for polymerization. Similarly, altering the substitution pattern on the phenyl ring could modulate the steric hindrance and the electronic nature of the molecule.
The combination of a combinatorial synthesis approach with high-throughput screening and computational modeling can accelerate the discovery of new pyrazole-based materials with tailored properties. nih.gov This rational design loop, where experimental synthesis and characterization are informed by computational predictions, is a powerful strategy for advancing materials science.
Interdisciplinary Research Opportunities
The study of this compound and its derivatives opens up numerous avenues for interdisciplinary research. The convergence of organic synthesis, polymer chemistry, materials science, and computational chemistry is essential for fully realizing the potential of this class of compounds.
Collaborations between synthetic chemists, who can devise efficient routes to new pyrazole derivatives, and materials scientists, who can characterize their properties and fabricate them into devices, are crucial. Computational chemists can provide the theoretical framework to guide these experimental efforts, leading to a more efficient and targeted approach to materials discovery.
Furthermore, the structural similarities of this compound to compounds with known biological activity suggest potential applications in fields such as medicinal chemistry and agrochemicals. nih.gov Exploring these possibilities would require collaboration with biologists and pharmacologists, further highlighting the interdisciplinary nature of pyrazole research. The journey from a single molecule to a functional material or a therapeutic agent is a complex one that benefits greatly from a multifaceted, collaborative research approach.
Integration with Chemical Biology and Proteomics
The integration of small molecules like this compound with chemical biology and proteomics offers powerful strategies to understand and manipulate biological systems. Substituted pyrazoles have been identified as privileged structures that can be developed into chemical probes to investigate protein function and cellular pathways.
One key application is in the development of activity-based probes. These probes can be designed to covalently bind to the active site of specific enzymes, allowing for their identification and characterization within complex biological mixtures. Given that various pyrazole derivatives have been shown to inhibit enzymes such as kinases and proteases, a modified version of this compound could potentially be functionalized with a reactive group (a "warhead") and a reporter tag (like a fluorophore or biotin). Such a probe would enable researchers to pull down and identify its protein targets from cell lysates, a technique central to chemical proteomics.
Furthermore, the dichlorophenyl group on the pyrazole core can influence protein-ligand interactions through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. This feature could be exploited to design selective probes for proteins with corresponding halogen bond donors in their binding sites.
Table 1: Potential Chemical Biology Applications of Functionalized Pyrazole Derivatives
| Application Area | Description | Potential Modification to Pyrazole Scaffold |
| Activity-Based Probes | To identify and profile the activity of specific enzyme families (e.g., kinases, proteases) in their native environment. | Addition of a reactive electrophile and a reporter tag (e.g., biotin, alkyne for click chemistry). |
| Affinity-Based Probes | To isolate and identify binding partners of the compound from a complex proteome. | Immobilization onto a solid support (e.g., beads) to perform affinity chromatography. |
| Fluorescent Probes | To visualize the subcellular localization of the compound or its targets. | Conjugation with a fluorescent dye. |
High-Throughput Screening Methodologies for Discovery Research
High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. Libraries of substituted pyrazoles are frequently utilized in HTS campaigns due to their synthetic tractability and diverse biological activities. core.ac.uk
For a compound like this compound, its journey in discovery research would typically begin with its inclusion in a diverse chemical library for HTS. The screening process could involve various assay formats, as detailed in the table below.
Table 2: High-Throughput Screening Assays Relevant to Pyrazole Derivatives
| Assay Type | Principle | Example Application for Pyrazole Derivatives |
| Biochemical Assays | Measures the direct effect of a compound on a purified biological target, such as an enzyme or receptor. | Screening for inhibition of a specific kinase (e.g., a tyrosine kinase) by measuring the phosphorylation of a substrate. |
| Cell-Based Assays | Measures the effect of a compound on a cellular process or phenotype. | Assessing the ability of compounds to induce apoptosis in a cancer cell line or inhibit the production of inflammatory cytokines. mdpi.com |
| Phenotypic Screening | A type of cell-based assay that screens for compounds that produce a desired change in cell morphology or function without a preconceived target. | Identifying compounds that revert a disease-specific cellular phenotype, followed by target deconvolution studies. |
A primary HTS campaign might identify this compound or a related analog as a "hit." Subsequent steps would involve hit-to-lead optimization, where medicinal chemists would synthesize a focused library of related compounds to improve potency, selectivity, and drug-like properties. This process often involves systematic modification of the substituents on the pyrazole and phenyl rings.
Future Research Avenues and Unexplored Potentials
The future for research into this compound and related compounds is rich with possibilities, spanning from the exploration of new biological targets to the application of novel chemical technologies.
One significant future direction lies in the exploration of this compound class against novel and challenging drug targets. The well-established role of pyrazole derivatives as kinase inhibitors suggests that libraries of compounds including this compound could be screened against under-explored parts of the human kinome. researchgate.net Furthermore, the potential for pyrazoles to modulate protein-protein interactions (PPIs) is an exciting and relatively underexplored area. Designing pyrazole-based molecules that can disrupt disease-relevant PPIs represents a promising therapeutic strategy.
The application of machine learning and artificial intelligence (AI) in drug discovery also presents a significant opportunity. Predictive models could be trained on existing data for substituted pyrazoles to identify novel derivatives of this compound with a higher probability of being active against specific targets. These in silico methods can significantly accelerate the discovery process by prioritizing the synthesis of the most promising compounds.
Another avenue of future research is the development of this compound as a potential therapeutic for neurodegenerative diseases. Some pyrazole derivatives have shown neuroprotective effects, and exploring the potential of this compound in models of diseases like Alzheimer's or Parkinson's could uncover new therapeutic applications.
Finally, the synthesis of pyrazole derivatives using green chemistry principles is a growing area of interest. mdpi.com Developing more environmentally friendly and efficient synthetic routes to this compound and its analogs will be crucial for sustainable research and development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with nucleophilic reagents, as demonstrated in pyrazole derivative syntheses . Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through formylation, oxidation, and acylation steps. Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical for yield; for example, glacial acetic acid and methanol were used in pyrazoline syntheses with yields up to 88% .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving regioselectivity and molecular conformation. For example, dihedral angles between the pyrazole ring and substituted aryl groups (e.g., 3.29° vs. 74.91° for bromophenyl/chlorophenyl rings) can confirm steric and electronic effects . Complementary techniques include / NMR (to verify substitution patterns) and HPLC for purity assessment (e.g., >98% purity criteria in reagent catalogs ).
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact and inhalation. Work in a fume hood, as halogenated pyrazoles often release toxic fumes (e.g., HCl/Br₂) during reactions . Storage should be in dry, ventilated areas away from heat, with secondary containment to prevent leaks. Refer to SDS guidelines for halogenated heterocycles, including spill management and waste disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the 4-bromo and 2,6-dichlorophenyl substituents. For instance, the electron-withdrawing nature of Cl/Br groups may lower the LUMO energy, enhancing Suzuki-Miyaura coupling reactivity at the pyrazole C-4 position. Compare with analogous compounds like 4-bromo-3,5-dimethylpyrazole, where steric hindrance from methyl groups reduced coupling efficiency .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., inactive derivatives vs. active analogs ) may arise from assay conditions (e.g., bacterial strain specificity) or substituent effects. Systematic SAR studies should vary substituents (e.g., replacing Br with CF₃ or NO₂) while maintaining core pharmacophores. Use standardized protocols (e.g., CLSI guidelines for MIC assays) to ensure reproducibility .
Q. How does crystallographic data inform structure-activity relationships (SAR) for halogenated pyrazoles?
- Methodological Answer : SCXRD reveals non-covalent interactions (e.g., halogen bonding between Br and protein residues) that enhance binding affinity. For example, in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-pyrazole derivatives, the orthogonal orientation of the chlorophenyl ring (74.91° dihedral angle) may reduce steric clashes in enzyme active sites . Pair crystallography with molecular docking to validate target engagement.
Q. What electrochemical methods enable functionalization of the pyrazole core?
- Methodological Answer : Electrochemical oxidation (e.g., using Mn(II)/Fe(II) catalysts) can aromatize pyrazoline intermediates to pyrazoles, as shown in the synthesis of 1H-1-(4-bromophenyl)-3,5-diphenylpyrazole . Controlled potential electrolysis minimizes byproducts compared to traditional oxidants like PCC, which require stoichiometric amounts and generate hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
